molecular formula C10H11Cl2NO2 B13992983 (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid

Cat. No.: B13992983
M. Wt: 248.10 g/mol
InChI Key: ANNATEVSMICFSH-ZETCQYMHSA-N
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Description

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid is an organic compound characterized by the presence of an amino group, a dichlorobenzyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with an appropriate amino acid derivative. One common method includes the use of glyoxylic acid or pyruvic acid as starting materials, followed by a series of reactions involving hydroxylamine hydrochlorides and other reagents . The reaction conditions often require controlled temperatures and the use of solvents like chloroform and water.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and purity. For example, the catalytic ammoxidation of dichlorotoluenes can be employed to produce dichlorobenzonitriles, which can then be further processed to obtain the desired amino acid derivative .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzyl moiety and amino acid backbone make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2,4-dichlorophenyl)propanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1

InChI Key

ANNATEVSMICFSH-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(CN)C(=O)O

Origin of Product

United States

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